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Compound of Interest

Compound Name: FN-1501-propionic acid

Cat. No.: B12414685 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Look at a

Novel Multi-Kinase Inhibitor

This guide provides a detailed comparison of the kinase inhibition profile of FN-1501-propionic
acid against other well-established kinase inhibitors, Sorafenib and Quizartinib. The data

presented herein is intended to offer an objective overview of FN-1501's potency and

selectivity, supported by experimental methodologies, to aid in drug development and research

applications.

Executive Summary
FN-1501 is a potent multi-kinase inhibitor targeting key drivers of cell cycle progression and

oncogenic signaling.[1][2][3][4] This compound exhibits low nanomolar inhibitory activity against

Cyclin-Dependent Kinases (CDK) 2, 4, and 6, as well as FMS-like Tyrosine Kinase 3 (FLT3).[5]

Beyond these primary targets, FN-1501 has been shown to inhibit a panel of other clinically

relevant kinases including KIT, Platelet-Derived Growth Factor Receptor (PDGFR), Vascular

Endothelial Growth Factor Receptor (VEGFR2), Anaplastic Lymphoma Kinase (ALK), and RET

proto-oncogene.[2][3][4] This profile suggests its potential as a broad-spectrum anti-cancer

agent. In comparison, Sorafenib is a multi-kinase inhibitor with a distinct but overlapping target

profile, while Quizartinib is a highly selective FLT3 inhibitor.
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The following table summarizes the available quantitative data for FN-1501 and its comparators

against a panel of selected kinases. This allows for a direct comparison of inhibitory potency

(IC50 values).
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Kinase Target FN-1501 IC50 (nM)
Sorafenib IC50
(nM)

Quizartinib IC50
(nM)

Primary Targets

FLT3 0.28[5] 58[6]

~1-2 (biochemical)[7],

0.31-0.89 (cellular)[8]

[9]

CDK2/cyclin A 2.47[5] Not active[6]
No significant activity

reported

CDK4/cyclin D1 0.85[5]
No significant activity

reported

No significant activity

reported

CDK6/cyclin D1 1.96[5]
No significant activity

reported

No significant activity

reported

Other Key Targets

KIT
Activity reported[2][3]

[4]
68[6] Activity reported[7]

PDGFRβ
Activity reported[2][3]

[4]
57[6] Activity reported[7]

VEGFR2
Activity reported[2][3]

[4]
90[6]

No significant activity

reported

RET
Activity reported[2][3]

[4]
43[6] Activity reported[7]

ALK
Activity reported[2][3]

[4]

No significant activity

reported

No significant activity

reported

B-Raf
No significant activity

reported
22[6]

No significant activity

reported

c-Raf (RAF1)
No significant activity

reported
6[6]

No significant activity

reported

Note: IC50 values can vary depending on the assay conditions and format (biochemical vs.

cellular). The data presented is compiled from various sources for comparative purposes.
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Experimental Protocols
The determination of a compound's kinase inhibition profile is critical for understanding its

mechanism of action and potential off-target effects. Below are detailed methodologies for two

common, high-throughput kinase profiling assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

Kinase of interest

Kinase-specific substrate

FN-1501-propionic acid (or comparator compound)

ATP

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

Multi-well plates (e.g., 384-well white plates)

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of FN-1501-propionic acid in the

appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.

Kinase Reaction Setup:

Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
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Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP

concentration should be at or near the Km for the specific kinase.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time

(e.g., 60 minutes).

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase

reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Signal Detection:

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP

produced to ATP and contains luciferase and luciferin to generate a luminescent signal

from the newly formed ATP.

Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus to the kinase activity. The percentage of inhibition is calculated relative to a DMSO

control. IC50 values are determined by fitting the dose-response data to a four-parameter

logistic curve.

Competition Binding Assay (e.g., KINOMEscan™)
This assay measures the ability of a test compound to compete with an immobilized ligand for

binding to the active site of a kinase.

Materials:

DNA-tagged kinases

Immobilized, active-site directed ligands on a solid support (e.g., beads)

FN-1501-propionic acid (or comparator compound)
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Binding buffer

Wash buffer

Elution buffer

qPCR reagents

Procedure:

Assay Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand,

and the test compound (FN-1501-propionic acid) at a single concentration (for percent

inhibition) or in a serial dilution (for Kd determination).

Binding and Competition: Incubate the mixture to allow for competitive binding between the

test compound and the immobilized ligand to the kinase active site.

Washing: Wash the solid support to remove any unbound kinase.

Elution: Elute the bound kinase from the solid support.

Quantification: Quantify the amount of eluted, DNA-tagged kinase using quantitative PCR

(qPCR).

Data Analysis: The amount of kinase captured on the solid support is inversely proportional

to the affinity of the test compound for the kinase. Results are often reported as "percent of

control" (DMSO), where a lower percentage indicates stronger binding of the test compound.
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Caption: Workflow for a typical biochemical kinase inhibition assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12414685?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane Cytoplasm Nucleus

Receptor Tyrosine Kinase
(e.g., FLT3, PDGFR, VEGFR)

RAS RAF MEK ERK
Gene Transcription

(Proliferation, Survival)

CDK4/6-Cyclin D
CDK2-Cyclin E Cell Cycle Progression

FN-1501

Click to download full resolution via product page

Caption: Simplified signaling pathways targeted by FN-1501.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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